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Compound of Interest

Compound Name: Tetradecyl acrylate

Cat. No.: B1582597 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Tetradecyl acrylate,

focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR)

spectroscopy. It is intended for researchers, scientists, and professionals in drug development

and material science who are involved in the synthesis, characterization, and application of this

long-chain acrylate monomer.

Data Presentation
The following tables summarize the quantitative spectroscopic data for Tetradecyl acrylate.

Table 1: FTIR Spectral Data for Tetradecyl Acrylate
Wavenumber (cm⁻¹) Assignment Functional Group

~2925 cm⁻¹ C-H Asymmetric Stretch -CH₂-

~2855 cm⁻¹ C-H Symmetric Stretch -CH₂-

~1720 cm⁻¹ C=O Stretch Ester

~1630 cm⁻¹ C=C Stretch Vinyl

~1465 cm⁻¹ C-H Bend (Scissoring) -CH₂-

~1250 cm⁻¹ C-O-C Stretch Ester

~1370-1465 cm⁻¹ -CH₃ Bend Methyl
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Note: The FTIR spectrum of tetradecyl acrylate is characterized by the prominent ester group

band at approximately 1720 cm⁻¹ (C=O stretching) and around 1250 cm⁻¹ (C-O-C stretching).

[1] The presence of the vinyl group is confirmed by the band near 1630 cm⁻¹.[1] Aliphatic C-H

stretching from the long alkyl chain is observed near 2840 cm⁻¹ and 2950 cm⁻¹.[1]

Table 2: Predicted ¹H NMR Spectral Data for Tetradecyl
Acrylate (in CDCl₃)

Chemical Shift (ppm) Multiplicity Assignment

~6.40 dd Hc (trans to ester)

~6.12 dd Hb (geminal to Ha)

~5.82 dd Ha (cis to ester)

~4.15 t -O-CH₂-

~1.65 quintet -O-CH₂-CH₂-

~1.26 m -(CH₂)₁₀-

~0.88 t -CH₃

Note: The three vinyl protons of the acrylate group typically appear as a complex set of

doublets of doublets (dd) between 5.8 and 6.5 ppm. The methylene group adjacent to the ester

oxygen is deshielded and appears as a triplet around 4.15 ppm. The bulk of the methylene

groups in the long alkyl chain resonate as a broad multiplet around 1.26 ppm, and the terminal

methyl group appears as a triplet around 0.88 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for Tetradecyl
Acrylate (in CDCl₃)
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Chemical Shift (ppm) Assignment

~166.5 C=O

~130.5 =CH₂

~128.5 -O-C-CH=

~64.5 -O-CH₂-

~31.9 -(CH₂)₁₁-

~29.7 - 22.7 -(CH₂)₁₁-

~14.1 -CH₃

Note: In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most downfield signal.

The two carbons of the vinyl group are found in the 128-131 ppm range. The carbon of the

methylene group attached to the oxygen appears around 64.5 ppm, while the carbons of the

long alkyl chain are observed between 14 and 32 ppm.

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Tetradecyl acrylate.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation: A small drop of liquid Tetradecyl acrylate is placed directly onto the ATR

crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement.

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic

absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Tetradecyl acrylate by analyzing the

chemical environment of each proton and carbon atom.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a

broadband probe.

Sample Preparation:

Approximately 10-20 mg of Tetradecyl acrylate is accurately weighed and dissolved in

about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a 5 mm NMR

tube.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

Data Acquisition for ¹H NMR:

Pulse Program: A standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Data Acquisition for ¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment.
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Spectral Width: 0 to 200 ppm.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration and instrument

sensitivity.

Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and

integration values of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the

molecular structure of Tetradecyl acrylate.

Mandatory Visualization
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Caption: Workflow for the spectroscopic analysis of Tetradecyl acrylate.
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Tetradecyl Acrylate Structure

CH₂=CH-C(=O)O-(CH₂)₁₃-CH₃

Vinyl Protons
(~5.8-6.4 ppm, ¹H NMR)

C=C Stretch
(~1630 cm⁻¹, FTIR)

Ester Carbonyl
(~166.5 ppm, ¹³C NMR)

C=O Stretch
(~1720 cm⁻¹, FTIR)

Alkyl Protons & Carbons
(~0.9-1.7 ppm, ¹H NMR)
(~14-32 ppm, ¹³C NMR)

C-H Stretch
(~2855-2925 cm⁻¹, FTIR)
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Caption: Key functional groups of Tetradecyl acrylate and their spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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